![molecular formula C14H20N6 B5586178 N~4~-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5586178.png)

N~4~-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

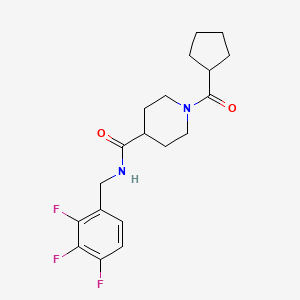

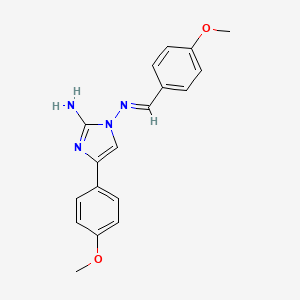

"N4-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine" is a chemical compound involving pyrimidine, a significant heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their diverse chemical reactions and properties, making them relevant in various scientific studies.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves reactions of ethyl or methyl dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to substituted 5-pyrimidinecarboxylic acids and their esters. Such reactions often yield high-quality products and can be hydrolyzed to corresponding acids or converted to pyrimidinamines (Schenone, Sansebastiano, & Mosti, 1990)(Schenone, Sansebastiano, & Mosti, 1990).

Molecular Structure Analysis

Pyrimidine rings, such as those in the compound, are often nonplanar with boat conformations. The molecules can be linked by N-H...N and N-H...O hydrogen bonds into chains of edge-fused rings, showcasing the complexity of their molecular structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008)(Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Chemical Reactions and Properties

Reactions of pyrimidine derivatives, such as aminolysis and electrochemical reactions, lead to the formation of various complexes and products. These reactions depend on factors like substituents on the pyrimidine ring and the nature of complex-forming metals (Beloglazkina, Chizhevskii, Nuriev, Antipin, Zyk, Chernyshev, Moiseeva, & Butin, 2005)(Beloglazkina et al., 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including crystalline structures and hydrogen-bonded assemblies, significantly impact their chemical behavior and potential applications. For example, pyrimidines' crystalline structures can be highly variable and are influenced by hydrogen bonding and molecular interactions (Balasubramani, Muthiah, & Lynch, 2007)(Balasubramani, Muthiah, & Lynch, 2007).

Chemical Properties Analysis

Pyrimidine derivatives exhibit versatile binding behaviors and form complexes with various metals. The nature of these interactions, including hydrogen bonding and π-stacking, defines their chemical properties (Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009)(Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009).

Propiedades

IUPAC Name |

4-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6/c1-4-11-8-17-14(15)20-13(11)16-6-5-12-18-9(2)7-10(3)19-12/h7-8H,4-6H2,1-3H3,(H3,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFGGHOKDPWLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1NCCC2=NC(=CC(=N2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)

![(1S*,5R*)-6-benzyl-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5586129.png)

![4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5586143.png)

![2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5586145.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)

![2-(3-methoxypropyl)-8-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5586157.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5586164.png)

![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)

![3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5586186.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5586190.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5586194.png)

![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5586201.png)